molecular formula C15H15N3O B3826897 4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

Cat. No.: B3826897
M. Wt: 253.30 g/mol
InChI Key: CAPMABTYEKKJFU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is an organic compound with the molecular formula C15H14N2O. This compound is a derivative of benzamide and is characterized by the presence of an amino group and a methylphenyl group attached to the benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide typically involves the reaction of 4-amino-benzamide with 4-methylbenzaldehyde. This reaction is a type of Schiff base formation, where the aldehyde group of 4-methylbenzaldehyde reacts with the amino group of 4-amino-benzamide under acidic or basic conditions to form the imine linkage.

Reaction Conditions:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide can be used.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 50-60°C).

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-dimethylbenzamide
  • 4-methylbenzylideneamino-benzamide
  • 4-methoxyphenylamino-methylbenzamide

Uniqueness

4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable Schiff bases and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,16H2,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPMABTYEKKJFU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
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4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
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4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
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4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
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4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
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4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

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